molecular formula C16H12N4O8 B11947110 6-Methoxyquinoline; 2,4,6-trinitrophenol CAS No. 7533-21-3

6-Methoxyquinoline; 2,4,6-trinitrophenol

Cat. No.: B11947110
CAS No.: 7533-21-3
M. Wt: 388.29 g/mol
InChI Key: MIKABYXMZMZBNZ-UHFFFAOYSA-N
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Description

1.1 6-Methoxyquinoline 6-Methoxyquinoline (C₁₀H₉NO, MW 159.19) is a yellow transparent liquid with a boiling point of 279–280°C and density of 1.13 g/cm³. It is used as a flavoring agent, pharmaceutical intermediate (e.g., antimalarial drugs), and in fine chemical synthesis due to its thermal stability and aromatic reactivity . Its structural backbone, featuring a methoxy-substituted quinoline ring, enhances its electron-donating properties, making it valuable in coordination chemistry and catalysis.

1.2 2,4,6-Trinitrophenol (TNP) 2,4,6-Trinitrophenol (C₆H₃N₃O₇, MW 229.11), commonly known as picric acid, is a yellow crystalline solid with a boiling point of 300°C and density of 1.00 g/mL. It is highly acidic (pKa ~0.3) and explosive when dry . Industrially, TNP is used in explosives, dyes, and chemical sensors. Its three nitro groups confer strong electron-withdrawing properties, enabling fluorescence quenching and supramolecular interactions .

Properties

CAS No.

7533-21-3

Molecular Formula

C16H12N4O8

Molecular Weight

388.29 g/mol

IUPAC Name

6-methoxyquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C10H9NO.C6H3N3O7/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H

InChI Key

MIKABYXMZMZBNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration-Oxidation of p-Anisidine

A widely cited method involves the cyclization of p-anisidine (4-methoxyaniline) with 1,3-propanediol in the presence of a transition metal catalyst (e.g., Ru or Pd). Key steps include:

  • Reagents : p-Anisidine (0.2 mmol), 1,3-propanediol (1 mL), transition metal catalyst (0.005 mmol).

  • Conditions : 150°C for 12 hours under oxygen atmosphere.

  • Yield : 72% after purification by column chromatography.

Hydrogen Peroxide-Mediated Oxidation

The US2416658A patent describes the synthesis of 6-methoxyquinoline-N-oxide as an intermediate:

  • Reagents : 6-Methoxyquinoline dissolved in glacial acetic acid, 30% aqueous hydrogen peroxide.

  • Conditions : 50°C for 12 hours, followed by neutralization with ice and sodium hydroxide.

  • Yield : ~85% after crystallization.

Alkylation of 2-Mercapto-6-methoxyquinoline

A 2023 study utilized 2-mercapto-6-methoxyquinoline-3-carbonitrile reacted with alkyl halides (e.g., methyl iodide or benzyl chloride):

  • Reagents : 2-Mercapto-6-methoxyquinoline-3-carbonitrile (1 equiv), alkyl halide (1.2 equiv), K₂CO₃.

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Yield : 75–88% for derivatives such as 6-methoxy-2-(methylthio)quinoline.

Table 1: Comparative Synthesis Routes for 6-Methoxyquinoline

MethodReagentsConditionsYieldSource
Nitration-Oxidationp-Anisidine, 1,3-propanediol, Ru150°C, O₂, 12 h72%
H₂O₂ Oxidation6-Methoxyquinoline, H₂O₂, AcOH50°C, 12 h85%
Alkylation2-Mercapto-6-methoxyquinoline, R-XEthanol reflux75–88%

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

Direct Nitration of Phenol

The industrial standard involves sequential sulfonation and nitration:

  • Sulfonation : Phenol treated with concentrated H₂SO₄ at 100°C to form phenol-2,4-disulfonic acid.

  • Nitration : Reaction with fuming HNO₃ at 50–60°C, yielding picric acid after crystallization.

  • Yield : 87–90% with purity >98%.

Nitrobenzene Byproduct Recovery

Picric acid is recovered during nitrobenzene production:

  • Process : Benzene nitration generates picric acid as a side product, isolated via steam distillation and solvent extraction.

DMSO-Mediated Nitration

A solvent-based method enhances safety and yield:

  • Reagents : Phenol (5.3 mmol), 63% HNO₃ (55.2 mmol), DMSO.

  • Conditions : Reflux at 100°C for 4 hours, followed by ice-water quenching.

  • Yield : 87% with mp 122°C.

Table 2: Picric Acid Synthesis Methods

MethodReagentsConditionsYieldSource
Direct NitrationPhenol, H₂SO₄, HNO₃50–60°C, 8 h90%
DMSO-MediatedPhenol, HNO₃, DMSO100°C, 4 h87%
Nitrobenzene RecoveryBenzene nitration wasteSteam distillation60–70%

Chemical Reactions Analysis

6-Methoxyquinoline: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, acids, and bases. Major products formed from these reactions include fluorescent zinc and chlorine sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors .

2,4,6-Trinitrophenol: is known for its explosive properties and undergoes redox reactions. It reacts with thiocyanate ions in acidic conditions, resulting in a redox reaction that produces various intermediates and final products . Additionally, it can undergo electrophilic substitution reactions, such as nitration, to form other nitroaromatic compounds .

Comparison with Similar Compounds

Structural and Functional Analogues

  • 8-Hydroxyquinoline: Unlike 6-methoxyquinoline, 8-hydroxyquinoline (C₉H₇NO, MW 145.16) acts as a bidentate ligand in metal complexes (e.g., aluminum), forming stable chelates for analytical chemistry .
  • Tetrahydroisoquinoline Derivatives: Compounds like 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (C₁₂H₁₅NO₂, MW 205.25) exhibit bioactivity in antitumor studies but lack the methoxy group’s electron-donating effects seen in 6-methoxyquinoline .

Table 1: Comparison of Quinoline Derivatives

Property 6-Methoxyquinoline 8-Hydroxyquinoline 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Molecular Weight 159.19 145.16 205.25
Key Functional Group Methoxy (-OCH₃) Hydroxy (-OH) Dimethoxy, methyl
Primary Application Pharmaceuticals Metal chelation Antitumor agents
Electron Effect Donor Donor/chelator Neutral
Reference

Comparison of 2,4,6-Trinitrophenol with Similar Compounds

Nitroaromatic Compounds

  • 2,4-Dinitrophenol (DNP): Less nitrated than TNP, DNP (C₆H₄N₂O₅, MW 184.11) disrupts mitochondrial proton gradients, causing metabolic toxicity. Unlike TNP, it lacks a third nitro group, reducing fluorescence quenching efficiency .
  • Nitrobenzene (C₆H₅NO₂, MW 123.11): Smaller and non-ionic, nitrobenzene exhibits slower fluorescence quenching in sensor applications compared to TNP due to weaker electron-withdrawing effects .

Explosives and Environmental Contaminants

  • However, PCP is less explosive and more persistent in ecosystems .

Table 2: Comparative Analysis of Nitroaromatics

Property TNP 2,4-DNP Nitrobenzene Pentachlorophenol
Molecular Weight 229.11 184.11 123.11 266.34
Nitro Groups 3 2 1 0
Toxicity (LD₅₀, rats) 65.1 mg/kg (oral) 30 mg/kg (oral) 750 mg/kg (oral) 27 mg/kg (oral)
Fluorescence Quenching 95% efficiency 50% efficiency 41.5% efficiency N/A
Environmental Impact Explosive, toxic Toxic, non-explosive Persistent Persistent
Reference

Key Research Findings

  • TNP in Sensing : Cd(II)-based coordination polymers detect TNP with 95% fluorescence quenching via electron transfer and hydrogen bonding . In contrast, nitrobenzene’s smaller size allows prolonged quenching but lower specificity .
  • Toxicity Profile : Newborn rats exposed to TNP (65.1 mg/kg/day) show higher mortality than those exposed to 2,4-DNP, attributed to TNP’s stronger oxidative stress and DNA damage .
  • 6-Methoxyquinoline Stability: Unlike 8-hydroxyquinoline, 6-methoxyquinoline resists hydrolysis in acidic conditions, enhancing its utility in drug synthesis .

Q & A

Basic: What experimental methods are recommended for synthesizing 6-methoxyquinoline derivatives, and how can structural purity be validated?

Answer:
6-Methoxyquinoline derivatives are typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of substituted anilines with glycerol or acetylene derivatives under acid catalysis (e.g., sulfuric acid) to form the quinoline core .
  • Step 2 : Methoxylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) .
  • Validation : Purity is confirmed via HPLC (High-Performance Liquid Chromatography) and NMR (¹H and ¹³C) to detect residual solvents or unreacted intermediates. For example, the singlet peak for the methoxy group in ¹H NMR (~δ 3.8–4.0 ppm) confirms successful substitution .

Basic: Why is 2,4,6-trinitrophenol significantly more acidic than phenol, and how can this property be exploited in chemical reactions?

Answer:
The enhanced acidity of 2,4,6-trinitrophenol (pKa ~0.3) compared to phenol (pKa ~10) arises from:

  • Electron-withdrawing nitro groups : These stabilize the conjugate base via resonance and inductive effects, delocalizing the negative charge across the aromatic ring .
  • Applications : This strong acidity enables its use as a protonating agent in organic synthesis (e.g., forming charge-transfer complexes) or as a pH-sensitive probe in spectroscopic studies .

Advanced: How can researchers resolve discrepancies in spectroscopic data for 6-methoxyquinoline derivatives during structural elucidation?

Answer:
Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) .
  • X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of 6-methoxy-2-(2-nitrophenyl)-5,8-quinolinedione derivatives .
  • Comparative Analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectral profiles .

Advanced: What safety protocols are critical when handling 2,4,6-trinitrophenol in laboratory settings?

Answer:
2,4,6-Trinitrophenol is explosive when dry and toxic upon exposure. Key protocols include:

  • Moisture Control : Store in ≥10% water content to prevent desiccation.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and Tychem® Responder® suits to prevent dermal absorption .
  • Ventilation : Conduct reactions in fume hoods with blast shields, especially during nitration steps involving concentrated nitric acid .

Basic: What are the primary biological applications of 6-methoxyquinoline derivatives in current research?

Answer:
These derivatives are studied for:

  • Antimicrobial Activity : Structure-activity relationship (SAR) studies reveal that methoxy substitution enhances lipophilicity, improving membrane penetration .
  • Enzyme Inhibition : The quinoline scaffold interacts with heme-containing enzymes (e.g., cytochrome P450), making it a candidate for antimalarial drug development .

Advanced: How can computational methods optimize the synthesis of 2,4,6-trinitrophenol derivatives for reduced hazards?

Answer:

  • Density Functional Theory (DFT) : Predicts stability of intermediates and transition states, reducing trial-and-error in nitration reactions .
  • Green Chemistry Approaches : Replace traditional nitration (HNO₃/H₂SO₄) with ionic liquids or microreactors to control exothermicity and improve yield .

Basic: What analytical techniques are most effective for quantifying 2,4,6-trinitrophenol in environmental samples?

Answer:

  • UV-Vis Spectroscopy : Quantifies picric acid at λmax ~355 nm in aqueous solutions .
  • HPLC-MS : Detects trace amounts (ppb levels) in soil or water, using C18 columns and acetonitrile/water mobile phases .

Advanced: What mechanistic insights explain the fluorescence properties of 6-methoxyquinoline-based probes?

Answer:
The methoxy group induces:

  • Extended π-Conjugation : Enhances fluorescence quantum yield by stabilizing excited states.
  • Solvatochromism : Polar solvents stabilize charge-transfer states, shifting emission maxima. For example, 6-methoxy-8-aminoquinoline derivatives exhibit pH-dependent fluorescence due to protonation/deprotonation at the amino group .

Basic: How does the nitro group positioning in 2,4,6-trinitrophenol influence its reactivity in substitution reactions?

Answer:

  • Steric and Electronic Effects : The para-nitro groups deactivate the ring, directing electrophilic substitution to the meta position.
  • Nucleophilic Aromatic Substitution (NAS) : Facilitated by electron-withdrawing nitro groups, enabling reactions with amines or thiols under mild conditions .

Advanced: What strategies mitigate batch-to-batch variability in 6-methoxyquinoline synthesis?

Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent reaction progress .
  • Design of Experiments (DoE) : Optimizes variables (e.g., temperature, catalyst loading) using response surface methodology (RSM) .

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